N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a phenyl ring substituted with a 3-chloropropylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-aminophenyl-3-chloropropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-{4-[(3-substituted)carbamoyl]phenyl}furan-2-carboxamide derivatives.
Oxidation Reactions: Formation of furan-2,3-dione derivatives.
Reduction Reactions: Formation of N-{4-[(3-chloropropyl)amino]phenyl}furan-2-carboxamide.
Scientific Research Applications
N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of a chloropropyl group.
N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but with a methoxy group instead of a chloropropyl group.
Uniqueness
N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the 3-chloropropylcarbamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new antimicrobial and therapeutic agents .
Properties
Molecular Formula |
C15H15ClN2O3 |
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Molecular Weight |
306.74 g/mol |
IUPAC Name |
N-[4-(3-chloropropylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3/c16-8-2-9-17-14(19)11-4-6-12(7-5-11)18-15(20)13-3-1-10-21-13/h1,3-7,10H,2,8-9H2,(H,17,19)(H,18,20) |
InChI Key |
XTHLBIVEIDSBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCCl |
Origin of Product |
United States |
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